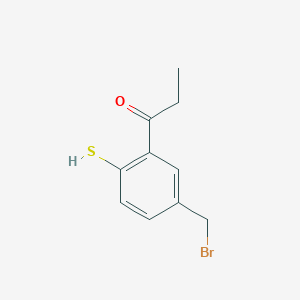

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one

Description

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one is a brominated aromatic ketone characterized by a propan-1-one backbone attached to a substituted benzene ring. The benzene ring features a bromomethyl (-CH2Br) group at the 5th position and a mercapto (-SH) group at the 2nd position. This structure confers unique reactivity, particularly in nucleophilic substitution (due to the bromomethyl group) and thiol-mediated interactions (via the -SH group).

Propriétés

Formule moléculaire |

C10H11BrOS |

|---|---|

Poids moléculaire |

259.16 g/mol |

Nom IUPAC |

1-[5-(bromomethyl)-2-sulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C10H11BrOS/c1-2-9(12)8-5-7(6-11)3-4-10(8)13/h3-5,13H,2,6H2,1H3 |

Clé InChI |

BZCKQDNTEKFQRY-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=C(C=CC(=C1)CBr)S |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one typically involves the bromination of a precursor compound followed by thiolation. One common method includes the bromination of 2-methyl-5-mercaptophenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can convert it back to the thiol form.

Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles like Grignard reagents or hydrides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide, sodium periodate, or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.

Oxidation Products: Disulfides or sulfonic acids.

Reduction Products: Thiols or alcohols.

Applications De Recherche Scientifique

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl and mercapto groups.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one involves its reactive functional groups:

Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.

Mercapto Group: Can form disulfide bonds or undergo oxidation-reduction reactions, playing a role in redox biology and chemistry.

Propanone Moiety: Participates in addition reactions, contributing to the compound’s versatility in synthetic applications.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogs based on substituents, molecular properties, and bioactivity:

Physicochemical Properties

- Acidity : The mercapto group’s pKa (~5.47) in chloromethyl analogs implies moderate water solubility at physiological pH, advantageous for drug delivery.

- Thermal Stability : Brominated compounds generally exhibit lower melting points than chlorinated or hydroxylated analogs due to reduced crystallinity.

Activité Biologique

1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one is an organic compound characterized by its unique structure, which includes a bromomethyl group, a mercapto group, and a propanone moiety. Its molecular formula is C10H10BrOS, with a molecular weight of approximately 338.06 g/mol. The presence of both the bromomethyl and mercapto groups allows for diverse chemical reactivity, making this compound significant in various synthetic applications and potential biological activity.

Mechanism of Biological Activity

The biological activity of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one is primarily attributed to its ability to interact with biological molecules. The compound's functional groups facilitate the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may lead to significant biological effects, including modulation of enzyme activity and inhibition of specific biochemical pathways.

Key Mechanisms:

- Covalent Bond Formation: The mercapto group can form disulfide bonds, which are critical for protein structure and function.

- Electrophilic Character: The bromomethyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

Research Findings

Recent studies have explored the potential applications of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one in various fields, particularly in medicinal chemistry. Its structural features suggest promise in antimicrobial and anticancer properties due to its reactive groups.

Case Studies and Experimental Evidence

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, a study demonstrated that certain derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development into antibacterial agents .

- Anticancer Properties: In vitro studies have shown that 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one can induce apoptosis in cancer cell lines. This effect is believed to be mediated through the modulation of signaling pathways involved in cell survival and proliferation .

- Enzyme Inhibition: The compound has been tested for its ability to inhibit specific enzymes involved in metabolic processes. For example, it was found to inhibit the activity of certain kinases, which play crucial roles in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential applications of 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Similarity |

|---|---|---|

| Benzyl Bromide | Contains a bromomethyl group | Similar reactivity due to bromine presence |

| 2-Chloropropanone | Shares the chloropropanone moiety | Similar functional group but lacks thiol |

| Thiophenol | Contains a mercapto group | Shares the thiol functionality |

The combination of functional groups—both a bromomethyl and a mercapto group—distinguishes 1-(5-(Bromomethyl)-2-mercaptophenyl)propan-1-one from similar compounds that may lack one or both functionalities.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.